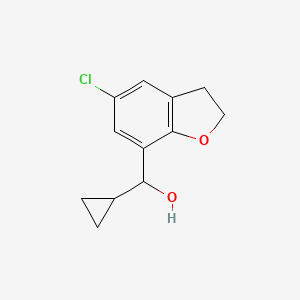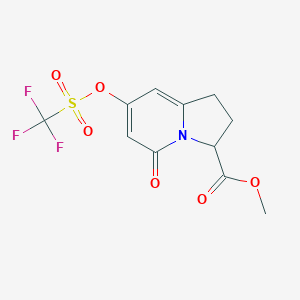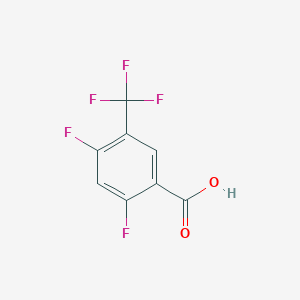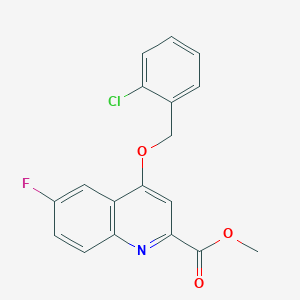![molecular formula C9H15F3N2O2 B2609937 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1154639-39-0](/img/structure/B2609937.png)
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide to introduce the trifluoroethyl group. This is followed by the reaction with acrylonitrile to form the propanoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or monofluoroethyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of polymers and materials with unique properties due to the presence of the trifluoroethyl group.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid: This compound has a similar structure but with a methyl group on the propanoic acid moiety.
3-({[4-(2,2,2-trifluoroethyl)piperazin-1-yl]carbonyl}carbamoyl)propanoic acid: This compound features a carbamoyl group in addition to the trifluoroethyl and piperazine moieties.
Uniqueness
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is unique due to its specific combination of a trifluoroethyl group and a piperazine ring, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further functionalization .
属性
IUPAC Name |
3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)7-14-5-3-13(4-6-14)2-1-8(15)16/h1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWBKYYXCSWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide](/img/structure/B2609856.png)
![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2609857.png)
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2609858.png)
![N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609859.png)


![3-(4-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2609862.png)
![N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2609864.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2609865.png)
![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B2609870.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)

